1-Chlorobutan-2-one
Overview
Description
1-Chlorobutan-2-one is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of a butanone structure. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Scientific Research Applications
1-Chlorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Mechanism of Action
Safety and Hazards
1-Chlorobutan-2-one is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Vapors may form explosive mixtures with air. Containers may explode when heated. Vapors may travel to source of ignition and flash back . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorobutan-2-one can be synthesized through several methods. One common approach involves the chlorination of butanone using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorobutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of butanone derivatives.
Reduction: The compound can be reduced to 1-chlorobutan-2-ol using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce carboxylic acids
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, aqueous or alcoholic medium, moderate temperature.
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Oxidation: Potassium permanganate, acidic or neutral medium, elevated temperature
Major Products:
Nucleophilic Substitution: Butanone derivatives.
Reduction: 1-Chlorobutan-2-ol.
Oxidation: Carboxylic acids
Comparison with Similar Compounds
1-Chlorobutane: A chlorinated alkane with similar reactivity but lacks the carbonyl group.
2-Chlorobutanone: A positional isomer with the chlorine atom attached to the second carbon of butanone.
1-Chloropropan-2-one: A shorter-chain analog with similar chemical properties
Uniqueness: 1-Chlorobutan-2-one is unique due to its specific structure, which combines the reactivity of a chlorinated compound with the functional versatility of a ketone. This dual functionality makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
1-chlorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRHBLMAVGWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210597 | |
Record name | 1-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-27-3 | |
Record name | 1-Chloro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl ethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL ETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD54LP92WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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